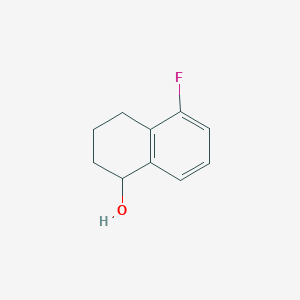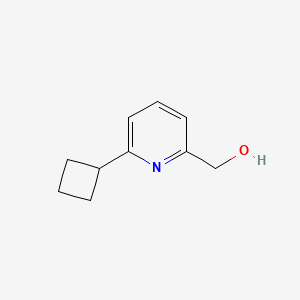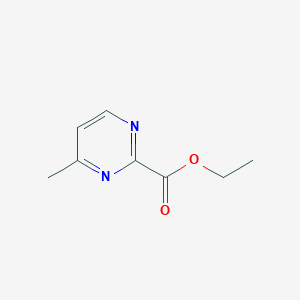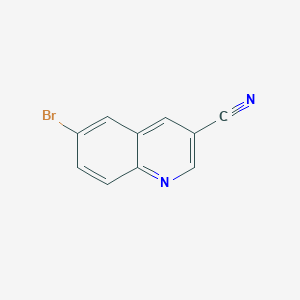![molecular formula C24H25BO2 B1510103 4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane CAS No. 1401577-23-8](/img/structure/B1510103.png)
4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane” belongs to the class of organoboron compounds, specifically boronic esters . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane” were not found, similar compounds are often synthesized through substitution reactions .
Chemical Reactions Analysis
Boronic esters, such as “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes .
Applications De Recherche Scientifique
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It’s used in the synthesis of diaryl derivatives acting as FLAP regulators .
Crystal Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .
DFT Study
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of this compound . This helps to further clarify certain physical and chemical properties of the compound .
Drug Synthesis
In the organic synthesis of drugs, boronic acid compounds like this one are usually used to protect diols . It’s utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
Borylation Reactions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Safety and Hazards
While specific safety and hazard information for “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane” was not found, similar compounds can cause skin and eye irritation . They should be handled with appropriate protective equipment and stored under inert gas to prevent reaction with moisture .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-12-8-11-21(17-22)20-15-13-19(14-16-20)18-9-6-5-7-10-18/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRDODNVUQSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1':4',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-yl]-4-methylpentanamide](/img/structure/B1510025.png)
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1510032.png)
![[1]Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester](/img/structure/B1510033.png)

![8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1510038.png)

![Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1510053.png)

![1,4-Bis(5-bromo-2-thienyl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6(2H,5H)-dione](/img/structure/B1510062.png)

![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)

